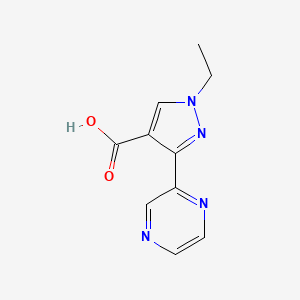

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1339598-00-3

Cat. No.: VC3080958

Molecular Formula: C10H10N4O2

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1339598-00-3 |

|---|---|

| Molecular Formula | C10H10N4O2 |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | 1-ethyl-3-pyrazin-2-ylpyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H10N4O2/c1-2-14-6-7(10(15)16)9(13-14)8-5-11-3-4-12-8/h3-6H,2H2,1H3,(H,15,16) |

| Standard InChI Key | ABSCOPBIUFTZPW-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)C2=NC=CN=C2)C(=O)O |

| Canonical SMILES | CCN1C=C(C(=N1)C2=NC=CN=C2)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid features a five-membered pyrazole ring system with strategic substitutions at three positions. The compound contains an ethyl group at the N1 position, a pyrazinyl group (a six-membered aromatic heterocycle containing two nitrogen atoms) at the C3 position, and a carboxylic acid functional group at the C4 position. This structural arrangement creates a molecule with distinctive electronic properties and chemical reactivity patterns.

The molecular formula can be established as C₁₀H₁₀N₄O₂, with an estimated molecular weight of approximately 218.21 g/mol. This formula accounts for the pyrazole core (C₃H₃N₂), the ethyl substituent (C₂H₅), the pyrazinyl group (C₄H₃N₂), and the carboxylic acid moiety (COOH). For comparison, the structurally related 1-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid has a molecular weight of 220.23 g/mol .

Physical and Chemical Characteristics

Based on the properties of similar pyrazole carboxylic acid derivatives, 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid would likely present as a crystalline powder at room temperature . The carboxylic acid functional group confers acidic properties to the molecule, with an expected pKa value in the range of 4-5, comparable to other aromatic carboxylic acids. This acidic character influences its solubility profile, making it moderately soluble in polar organic solvents such as alcohols and acetone, with enhanced solubility in basic aqueous solutions due to carboxylate salt formation.

The presence of multiple nitrogen atoms in both the pyrazole ring and the pyrazinyl substituent creates several hydrogen bond acceptor sites, while the carboxylic acid group serves as both a hydrogen bond donor and acceptor. These characteristics significantly influence the compound's intermolecular interactions, crystal packing behavior, and potential for forming coordination complexes with metal ions.

Spectroscopic Properties

The spectroscopic profile of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid would exhibit characteristic features that aid in its identification and structural confirmation. In proton NMR spectroscopy, distinctive signals would be expected for the ethyl group (triplet for CH₃ and quartet for CH₂), the pyrazole C5-H proton, the pyrazinyl ring protons, and the exchangeable carboxylic acid proton. Carbon-13 NMR would reveal signals for the carbonyl carbon (approximately 165-170 ppm), the quaternary carbons of the heterocyclic rings, and the aliphatic carbons of the ethyl group.

Infrared spectroscopy would display characteristic absorption bands for the carboxylic acid group (O-H stretch at 3000-2500 cm⁻¹, C=O stretch at approximately 1700 cm⁻¹), as well as bands associated with the aromatic and heterocyclic ring systems. Mass spectrometry would typically show a molecular ion peak corresponding to the molecular weight, with fragmentation patterns reflecting the cleavage of the carboxylic acid group and the ethyl substituent.

Synthetic Methodologies

General Synthetic Approaches

The synthesis of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid can be approached through several strategic routes, drawing from established methodologies for similar pyrazole derivatives. One fundamental approach involves the construction of the pyrazole core followed by functionalization to introduce the pyrazinyl and carboxylic acid moieties at their respective positions.

Agricultural Chemistry Applications

In agricultural chemistry, compounds structurally related to 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid have demonstrated utility as intermediates in the synthesis of agrochemicals, particularly fungicides and herbicides . The pyrazole core is found in several commercial crop protection products, while the pyrazinyl substituent may confer additional biological activities relevant to pest control.

Structure-Activity Relationships

Comparison with Related Compounds

Understanding the potential properties and applications of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid is facilitated by comparison with structurally related compounds. The following table presents key structural and functional comparisons:

Table 2: Structural Comparison of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid with Related Compounds

These structural comparisons reveal that while 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid shares common features with related compounds, its unique combination of substituents—particularly the pyrazinyl group at C3—distinguishes it and may confer distinctive chemical and biological properties.

Electronic Properties and Reactivity

The electronic properties of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid are significantly influenced by the pyrazinyl substituent at the C3 position. This diazine ring system is more electron-deficient than the pyridine or methyl substituents found in related compounds, potentially affecting the electron distribution across the entire molecule. The multiple nitrogen atoms in both the pyrazole and pyrazinyl rings create an electron-poor system with distinctive reactivity patterns.

The carboxylic acid group at the C4 position is likely to exhibit typical acidic properties, but its acidity may be modulated by the electronic effects of the adjacent pyrazole ring and the influence of the pyrazinyl substituent. These electronic characteristics would influence the compound's reactivity, coordination chemistry, and interactions with biological systems.

Biological Activity Correlations

The biological activities of pyrazole derivatives are often correlated with specific structural features. In the case of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid, several structure-activity relationships might be anticipated:

Based on these structural considerations, 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid might exhibit biological activities similar to but distinct from those of related compounds, potentially offering unique pharmacological profiles worth exploring in drug discovery efforts.

Analytical Methods for Characterization

Spectroscopic Identification

Comprehensive characterization of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid would employ multiple spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy would provide detailed structural information, with characteristic chemical shifts for the various proton and carbon environments in the molecule. The ethyl group would show distinctive splitting patterns, while the aromatic protons of the pyrazinyl group and the C5-H of the pyrazole would appear in the aromatic region of the spectrum.

Infrared spectroscopy would reveal characteristic absorption bands for the carboxylic acid group, including the O-H stretch (3000-2500 cm⁻¹), C=O stretch (approximately 1700 cm⁻¹), and C-O stretch (1200-1300 cm⁻¹). The heterocyclic rings would contribute additional bands in the fingerprint region, providing a characteristic spectral profile.

Mass spectrometry would establish the molecular weight through the molecular ion peak and reveal fragmentation patterns characteristic of the structural features. High-resolution mass spectrometry would confirm the molecular formula through accurate mass measurement.

Chromatographic Analysis

Chromatographic methods for the analysis of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid would likely include high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). Based on the properties of similar compounds, reversed-phase HPLC using C18 columns with water-acetonitrile or water-methanol mobile phases containing small amounts of acid would be suitable for analysis and purification.

The compound's UV absorption characteristics, determined by the conjugated π systems of the pyrazole and pyrazinyl rings, would enable sensitive detection using UV-visible detectors. The acid-base properties of the carboxylic acid group would allow for manipulation of retention behavior through mobile phase pH adjustment, potentially enhancing separation from structurally related impurities.

X-ray Crystallography

X-ray crystallography would provide definitive information about the three-dimensional structure of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid, including bond lengths, bond angles, and the relative spatial arrangement of the substituents. This information would be valuable for understanding structure-activity relationships and for computational studies of molecular interactions.

Crystal growth for X-ray analysis might be achieved through slow evaporation from appropriate solvent systems, with the specific conditions optimized to yield high-quality single crystals suitable for diffraction studies.

Future Research Directions

Synthetic Methodology Development

Future research on 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid might focus on developing efficient and scalable synthetic methodologies. Potential areas for investigation include:

-

Optimization of reaction conditions for key synthetic steps to improve yield and purity

-

Exploration of alternative synthetic routes that might offer advantages in terms of cost, safety, or environmental impact

-

Development of regioselective methods for functionalization of the pyrazole core

-

Application of flow chemistry or microwave-assisted synthesis to enhance efficiency and selectivity

These methodological advances would facilitate broader exploration of the compound's properties and applications by making it more readily available in sufficient quantities and purity for comprehensive studies.

Detailed Structure-Property Studies

Comprehensive investigation of the relationship between the structure of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid and its physicochemical properties would provide valuable insights for potential applications. Such studies might include:

-

Detailed crystallographic analysis to determine precise molecular geometry and packing arrangements

-

Computational studies to predict electronic properties, reactivity patterns, and potential interactions with biological targets

-

Investigation of solubility behavior in various solvent systems and under different pH conditions

-

Studies of thermal stability and decomposition pathways

These investigations would contribute to a deeper understanding of the compound's fundamental properties and guide its development for specific applications.

Biological Activity Screening

Given the potential pharmaceutical applications of pyrazole derivatives, comprehensive screening of the biological activities of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid would be a valuable direction for future research. Such screening might include:

-

In vitro assays against a variety of enzymatic targets, particularly those involved in inflammatory pathways

-

Antimicrobial testing against bacterial, fungal, and viral pathogens

-

Cell-based assays to assess cytotoxicity, anti-inflammatory effects, and other biological activities

-

Structure-activity relationship studies comparing the activity of the compound with structurally related derivatives

These biological evaluations would help to identify promising therapeutic applications and guide further structural optimization efforts.

Materials Science Applications

Exploration of the potential applications of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid in materials science represents another promising research direction. Investigations might focus on:

-

Coordination chemistry with various metal ions for potential applications in catalysis or as building blocks for metal-organic frameworks

-

Development of polymer derivatives through functionalization of the carboxylic acid group

-

Investigation of electronic and optical properties for potential applications in sensors or other devices

-

Exploration of supramolecular assemblies based on hydrogen bonding and other non-covalent interactions

These studies would expand the potential applications of the compound beyond traditional pharmaceutical and agricultural domains into emerging areas of materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume